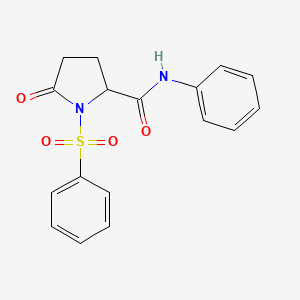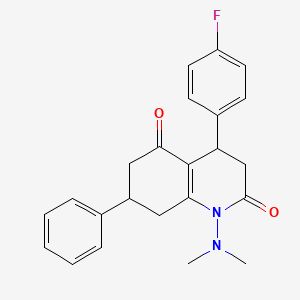
1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a phenyl group attached to a tetrahydroquinolinedione core
Preparation Methods
The synthesis of 1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinolinedione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with an intermediate.
Attachment of the fluorophenyl and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process.
Chemical Reactions Analysis
1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinolinedione core to a more reduced state.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the dimethylamino or aryl groups, introducing new functional groups or altering existing ones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes in the body.
Materials Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorophenyl and phenyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE include other tetrahydroquinolinedione derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C23H23FN2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C23H23FN2O2/c1-25(2)26-20-12-17(15-6-4-3-5-7-15)13-21(27)23(20)19(14-22(26)28)16-8-10-18(24)11-9-16/h3-11,17,19H,12-14H2,1-2H3 |
InChI Key |
SLTFKUGIBYNLBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Amino-1-(3-fluorobenzyl)-2'-[(4-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11074142.png)
![benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate](/img/structure/B11074146.png)
![[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B11074152.png)
![3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11074156.png)
![4-Amino-5-[(4-chlorophenyl)carbonyl]-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile](/img/structure/B11074164.png)
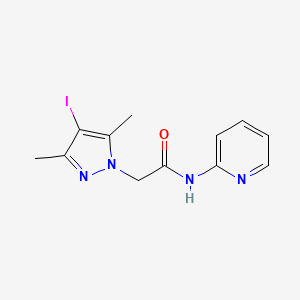
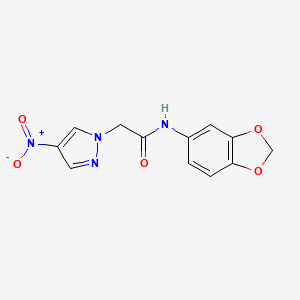
![1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11074177.png)
![N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11074183.png)
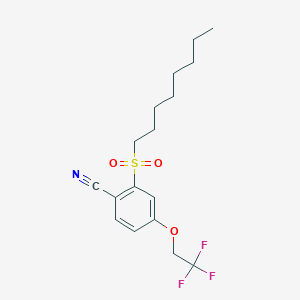
![4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11074191.png)
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11074197.png)
![9-(4-fluorophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11074199.png)
